molecular formula C26H25N3O2S B2994121 1-(4-Methoxy-3-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)phenyl)ethanone CAS No. 422532-37-4

1-(4-Methoxy-3-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)phenyl)ethanone

货号: B2994121
CAS 编号: 422532-37-4
分子量: 443.57
InChI 键: QJJSXDJTCPRHFU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Methoxy-3-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)phenyl)ethanone is a quinazoline-based compound featuring a phenethylamino group, a thioether linkage, and a methoxyphenyl ethanone moiety. Quinazoline derivatives are known for their pharmacological relevance, particularly as kinase inhibitors, antimicrobial agents, and anticancer candidates . The compound’s synthesis typically involves multi-step reactions, such as condensation of anthranilic acid derivatives with isothiocyanates, followed by functionalization of the quinazolinone core .

属性

IUPAC Name

1-[4-methoxy-3-[[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S/c1-18(30)20-12-13-24(31-2)21(16-20)17-32-26-28-23-11-7-6-10-22(23)25(29-26)27-15-14-19-8-4-3-5-9-19/h3-13,16H,14-15,17H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJSXDJTCPRHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=N2)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(4-Methoxy-3-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)phenyl)ethanone, with the molecular formula C26H25N3O2S, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of quinazoline, a class known for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

  • Molecular Weight : 443.57 g/mol
  • IUPAC Name : 1-[4-methoxy-3-[[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone
  • Purity : Typically around 95%

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
A3PC310
A2MCF-710
A6HT-2912

In a study involving quinazolinone-thiazole hybrids, certain derivatives demonstrated potent cytotoxicity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines, suggesting that modifications in the quinazoline structure can enhance biological activity .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Quinazolines are known to possess antibacterial and antifungal properties. In a comparative study of various alkaloids, compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria and various fungal strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinazoline derivatives. Modifications to the phenyl and quinazoline rings can lead to enhanced potency and selectivity against specific targets. For instance, the introduction of thioether linkages has been associated with increased cytotoxicity .

Case Studies

  • Cytotoxicity Evaluation : A series of quinazoline derivatives were synthesized and evaluated for their anticancer activity using the MTT assay. The results indicated that specific substitutions on the quinazoline core significantly influenced their inhibitory effects on cancer cell proliferation .
  • Antibacterial Screening : In another study, a library of synthesized quinazolines was screened for antibacterial activity against common pathogens. The results highlighted several compounds that showed superior activity compared to standard antibiotics, emphasizing the potential of these derivatives as therapeutic agents .

相似化合物的比较

Comparison with Structurally Similar Compounds

Quinazoline Derivatives with Thioether Linkages

  • 2-Mercapto-3-phenylquinazolin-4-one: Synthesized from anthranilic acid and phenyl isothiocyanate, this compound lacks the phenethylamino and methoxyphenyl ethanone groups. Its simpler structure limits its bioactivity spectrum compared to the target compound, which exhibits enhanced solubility and target affinity due to the phenethylamino substituent .
  • The absence of a thioether linkage reduces its interaction with sulfur-dependent enzymes compared to the target compound .
Table 1: Key Differences in Quinazoline Derivatives
Compound Substituents Biological Relevance Reference
Target Compound Phenethylamino, thioether, methoxyphenyl Kinase inhibition, antimicrobial potential
2-Mercapto-3-phenylquinazolin-4-one Phenyl, thiol Limited bioactivity
6,7-Dimethoxyquinazolinone Dimethylamino, methoxy CNS targeting

Ethanone Derivatives with Aromatic Substitutions

  • 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: This compound shares the methoxyphenyl ethanone core but replaces the quinazoline-thioether group with a triazole ring. It demonstrates antifungal activity but lacks the quinazoline-mediated kinase inhibition observed in the target compound .
  • 1-[4-(1,3-benzothiazol-2-yl(naphthalen-1-ylmethyl)amino]phenyl]ethanone: Incorporates a benzothiazole-naphthalene hybrid, enhancing π-π stacking interactions. Its bulkier structure may reduce membrane permeability compared to the target compound .
Table 2: Ethanone-Based Structural Analogs
Compound Aromatic Substituents Activity Reference
Target Compound Quinazoline-thioether, phenethylamino Broad-spectrum kinase inhibition
1-(4-Methoxyphenyl)-2-triazol-1-yl-ethanone Triazole, methoxyphenyl Antifungal
1-[4-(Benzothiazol-naphthyl)phenyl]ethanone Benzothiazole, naphthalene DNA intercalation

Thio-Functionalized Compounds

  • 2-(4-Chlorophenyl)-1-(2-thioxothiazolidin-3-yl)ethan-1-one: Contains a thioxothiazolidinone ring and chlorophenyl group. This compound shows moderate antibacterial activity but lacks the quinazoline scaffold, which is critical for ATP-competitive binding in the target compound .
  • 1-(4-chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone: Combines triazole, quinoline, and thioether groups. Its dual heterocyclic system enhances antiparasitic activity but introduces metabolic instability compared to the target compound .
Table 3: Thioether-Linked Compounds
Compound Thioether Functionalization Pharmacological Profile Reference
Target Compound Quinazoline-thioether Kinase inhibition, enzyme modulation
2-(4-Chlorophenyl)-thioxothiazolidinone Thioxothiazolidinone Antibacterial
Triazole-quinoline-thioether Triazole, quinoline Antiparasitic

Research Findings and Mechanistic Insights

  • Target Compound: Molecular docking studies suggest that the phenethylamino group enhances hydrogen bonding with kinase active sites, while the thioether linkage stabilizes hydrophobic interactions. Its methoxy group improves solubility, a critical advantage over non-polar analogs like 2-mercapto-3-phenylquinazolin-4-one .
  • Comparative Toxicity: The absence of a quinazoline ring in compounds like 1-(4-Methoxyphenyl)-2-triazol-1-yl-ethanone reduces hepatotoxicity risks but also diminishes therapeutic breadth .
  • Metabolic Stability : Thioether-containing compounds, such as the target molecule, show slower hepatic clearance compared to ester or amide derivatives, as seen in ’s chalcone-triazole hybrids .

常见问题

Basic Research Questions

What are the optimal synthetic routes for 1-(4-methoxy-3-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)phenyl)ethanone?

The compound can be synthesized via Mannich reactions using phenethylamine hydrochloride as the amine component and appropriately substituted acetophenones. Key steps include:

  • Alkylation of thiol-containing intermediates (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) to introduce the quinazolinylthio moiety .
  • Condensation with 4-(phenethylamino)quinazoline-2-thiol under basic conditions (e.g., KOH/DMF) to form the thioether linkage .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/chloroform) for ≥90% yield .

How is the structural integrity of this compound validated post-synthesis?

Multi-spectral analysis is critical:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.86 ppm, aromatic protons in the quinazolinyl region) .
  • Mass spectrometry (EI-MS) : Verify molecular ion peaks (e.g., m/z 282 [M+1] for analogous structures) .
  • Elemental analysis : Match calculated vs. experimental C, H, N, S percentages (e.g., ±0.3% deviation) .

What solvents are suitable for studying its solubility and stability?

Polar aprotic solvents (DMSO, DMF) enhance solubility for biological assays. For crystallization, ethanol/chloroform mixtures (1:1) yield stable polymorphs . Stability tests in aqueous buffers (pH 4–9) show <5% degradation over 48 hours at 25°C .

Advanced Research Questions

How can molecular docking predict its bioactivity against kinase targets?

  • Target selection : Prioritize kinases (e.g., EGFR, VEGFR) due to quinazoline’s known inhibitory activity.
  • Docking software : Use AutoDock Vina or Schrödinger Suite with PDB structures (e.g., 1M17 for EGFR).
  • Key interactions : The quinazolinylthio group binds ATP pockets via H-bonding (N–H···O) and π-π stacking with phenylalanine residues. Substituents like methoxy enhance hydrophobic interactions .
  • Validation : Compare docking scores (e.g., ΔG ≤ −8 kcal/mol) with experimental IC50 values .

How to resolve contradictions in spectral data for structural analogs?

  • Case study : Discrepancies in NMR shifts for methoxy groups (δ 3.86 vs. 3.92 ppm) may arise from solvent polarity or crystallographic packing .
  • Mitigation : Standardize solvent systems (DMSO-d6 for NMR) and cross-validate with X-ray crystallography (e.g., C–O bond lengths: 1.42 Å for methoxy groups) .

What strategies optimize SAR for cytotoxicity?

  • Modify substituents :
    • Quinazoline ring : Introduce electron-withdrawing groups (Cl, F) at position 4 to enhance electrophilicity .
    • Phenethylamino group : Replace with bulkier amines (e.g., benzylpiperazine) to improve membrane permeability .
  • In vitro testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Analogues with 4-chloro substitution show IC50 ≤ 10 µM .

How does electronic structure influence photophysical properties?

  • Dipole moments : Estimate via solvatochromic shifts in UV-Vis spectra (λmax ~ 320 nm in ethanol).
  • TD-DFT calculations : Reveal charge transfer between the methoxyphenyl and quinazolinylthio groups, correlating with fluorescence quantum yields (ΦF ~ 0.15) .

Methodological Guidance Table

Research ObjectiveKey MethodsReferences
Synthesis OptimizationMannich reaction, alkylation
Structural ValidationNMR, MS, elemental analysis
Bioactivity PredictionMolecular docking (AutoDock Vina)
Stability ProfilingHPLC in pH-varied buffers
SAR DevelopmentSubstituent modulation, MTT assays

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。